4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 2-trifluoromethyl-benzonitrile with 2-ethyl-piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of polymers and resins, contributing to advances in material science
Mechanism of Action
The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile can be compared with other piperidine derivatives, such as:
2-(2-Ethyl-piperidin-1-yl)-ethylamine: Another piperidine derivative with similar chemical properties but different applications.
N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid: A compound with a similar piperidine structure but different functional groups and applications.
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2/c1-2-12-5-3-4-8-20(12)13-7-6-11(10-19)14(9-13)15(16,17)18/h6-7,9,12H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZJVLDDDEYSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=C(C=C2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470852 |
Source
|
Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869643-10-7 |
Source
|
Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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